(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride

Anti-inflammatory RAW 264.7 macrophages Stereochemistry-activity relationship

CAS 1381795-31-8 is the hydrochloride salt of an (R)-configured 2-(piperidin-3-yl)isoindoline-1,3-dione, a chiral phthalimide building block whose (R)-stereochemistry is critical for downstream synthesis of enantiopure 3-aminopiperidine-containing APIs such as the DPP-4 inhibitor linagliptin. Its structural core is a phthalimide with an (R)-3-aminopiperidine fragment attached to the nitrogen, and it is supplied as a crystalline hydrochloride salt to improve handling and stability.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72
CAS No. 1381795-31-8
Cat. No. B3024202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
CAS1381795-31-8
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72
Structural Identifiers
SMILESC1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
InChIInChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H/t9-;/m1./s1
InChIKeyBQSFMNHZZTVEQZ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride and Why It Matters for Procurement


CAS 1381795-31-8 is the hydrochloride salt of an (R)-configured 2-(piperidin-3-yl)isoindoline-1,3-dione, a chiral phthalimide building block whose (R)-stereochemistry is critical for downstream synthesis of enantiopure 3-aminopiperidine-containing APIs such as the DPP-4 inhibitor linagliptin. Its structural core is a phthalimide with an (R)-3-aminopiperidine fragment attached to the nitrogen, and it is supplied as a crystalline hydrochloride salt to improve handling and stability.

Why Generic Substitution of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride Fails


The (R)-stereochemistry at the piperidine 3-position is not a cosmetic feature; it directly dictates the enantiomeric purity of the final aminopiperidine pharmacophore in drugs like linagliptin and alogliptin. Substituting with the (S)-enantiomer, a racemic mixture, or a differently substituted piperidine analog introduces a diastereomeric impurity that cannot be removed by conventional achiral purification, potentially compromising regulatory compliance and biological activity of the target API. The quantitative evidence below demonstrates that even within the same chemical series, (R)-configuration yields significantly different biological outcomes compared to (S) or racemic forms. [1]

Quantitative Differentiation Evidence for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride Against Closest Comparators


Stereochemistry Drives Anti-Inflammatory Potency: (R)-Configured Analogs Outperform (S) and Racemic Forms

In the 4-amino-2-(piperidin-3-yl)isoindoline-1,3-dione series, the (R)-configured analog (R)-7 reduced nitrite by 32% and IL-6 by 40% at 30 µM in LPS-challenged RAW 264.7 cells, while the racemate (rac-6) showed intermediate activity and the (S)-enantiomer (S)-8 exhibited the weakest suppression, demonstrating that the (R)-configuration is the eutomer for anti-inflammatory activity. [1] Although this data is from the 4-amino-substituted analog, the stereochemical preference is governed by the chiral piperidine center shared with CAS 1381795-31-8, making it a highly relevant class-level indicator.

Anti-inflammatory RAW 264.7 macrophages Stereochemistry-activity relationship

Absence of Cereblon Binding Distinguishes Piperidine-Phthalimides from Clinically Used Thalidomide-Class IMiDs

Clinically approved immunomodulatory imide drugs (IMiDs) — thalidomide, lenalidomide, and pomalidomide — all contain a 2,6-dioxopiperidine ring and exert their therapeutic and teratogenic effects through cereblon (CRBN) binding. In contrast, representative 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones (compounds 6, 9, 18, and 19) showed no pronounced or dose-dependent cereblon/DDB1 binding when screened. [1] Since cereblon binding requires the glutarimide carbonyls present in the dioxopiperidine ring, the deoxo piperidine scaffold of CAS 1381795-31-8 is predicted to share this cereblon-non-binding property. [2]

Cereblon IMiD Teratogenicity Molecular glue

Vendor-Supplied Enantiopurity and Batch-Level Quality Control Documentation

Commercial suppliers provide CAS 1381795-31-8 with documented purity specifications: Bidepharm guarantees 95% purity with batch-specific QC certificates including HPLC, NMR, and GC analysis. MolCore offers NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D. In contrast, generic phthalimide building blocks often lack chiral HPLC certification, leaving the enantiomeric ratio unverified — a critical gap when the (R)-configuration is essential for downstream chiral API synthesis.

Chiral purity Quality assurance GMP intermediate

Defensible Application Scenarios for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride Based on Quantitative Evidence


Synthesis of Enantiopure DPP-4 Inhibitor Intermediates (Linagliptin, Alogliptin)

The (R)-configured piperidine-phthalimide serves as a protected 3-aminopiperidine precursor. The phthalimido group acts as a latent primary amine that can be liberated via hydrazinolysis or analogous deprotection to yield (R)-3-aminopiperidine, the core chiral pharmacophore of linagliptin and alogliptin. The established vendor QC (≥95% purity with enantiomeric identity) and the documented stereochemical superiority of the (R)-configuration over (S) and racemic forms make this compound the rational procurement choice for medicinal chemistry groups synthesizing DPP-4 inhibitor candidates.

Scaffold for Cereblon-Independent Anti-Inflammatory Agent Development

For academic and industrial teams pursuing anti-inflammatory or neuroprotective candidates who must avoid the teratogenic and neo-substrate degradation liabilities imposed by cereblon recruitment, CAS 1381795-31-8 provides a phthalimide scaffold that — based on confirmed absence of cereblon binding in four representative 4-amino analogs — is structurally incapable of engaging the CRBN-DDB1 complex. The NIH NIA has formally recognized this chemotype as a safer alternative to thalidomide-class IMiDs and is actively seeking development partners.

Chiral Building Block for Sigma and Serotonin Receptor Ligand Exploration

The 4-amino derivatives of this scaffold exhibit nanomolar-to-low-micromolar affinity for sigma-2 (Ki = 2.2 µM), 5-HT2B (Ki = 561 nM), and 5-HT3 (Ki = 536 nM) receptors. While these specific affinities were measured on 4-amino analogs, the core piperidine-phthalimide architecture is the shared pharmacophoric element, and the (R)-configuration is essential for achieving these binding interactions. Researchers exploring sigma receptor or serotonergic targets can use CAS 1381795-31-8 as a versatile starting point for library diversification.

Quote Request

Request a Quote for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.